isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
propan-2-yl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8(2)17-12(15)7-14-10-6-9(3)4-5-11(10)18-13(14)16/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSMRMGXFZYCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 5-methyl-2-oxo-1,3-benzoxazole, which can be prepared from 2-aminophenol and acetic anhydride.
Esterification: The key step involves the esterification of 5-methyl-2-oxo-1,3-benzoxazole with isopropyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or hydroxyl derivatives.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄/H₂O, reflux | (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | 85–92% |
| Basic hydrolysis (saponification) | NaOH/EtOH, reflux | Sodium salt of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | 78–88% |
The acidic hydrolysis pathway is favored for industrial-scale production due to higher yields and simpler purification .
Nucleophilic Substitution Reactions
The acetate group participates in nucleophilic substitutions, particularly with amines, to form amide derivatives.
Dicyclohexylcarbodiimide (DCC) is critical for activating the carboxylate intermediate during amide bond formation .
Ring-Opening Reactions
The benzoxazolone ring undergoes cleavage under strongly acidic or reductive conditions:
-
Acidic cleavage : Treatment with concentrated HCl at 100°C opens the ring, producing 2-amino-4-methylphenol and acetic acid derivatives .
-
Reductive cleavage : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a dihydroxybenzene intermediate .
Coupling Reactions
The compound participates in cross-coupling reactions, leveraging its aromatic system:
These reactions are pH-sensitive, with optimal performance in anhydrous, inert environments .
Stability and Solubility Considerations
Key physicochemical properties influencing reactivity:
Scientific Research Applications
Synthetic Chemistry
Isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is utilized as an intermediate in the synthesis of various benzoxazole derivatives. The benzoxazole framework is significant for developing biologically active compounds.
Synthetic Strategies
Recent advancements in synthetic methodologies involve:
- Nanocatalysis : Utilizing magnetic solid acid nanocatalysts to enhance yield and reduce reaction times in benzoxazole synthesis .
- Eco-friendly Approaches : Employing water as a solvent and using renewable catalysts to promote sustainable chemical processes .
Pharmaceutical Applications
Benzoxazole derivatives, including this compound, exhibit diverse biological activities:
- Anticancer Activity : Studies have shown that compounds derived from benzoxazoles can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) through mechanisms involving apoptosis and cell cycle arrest .
Case Study Example
In a study conducted by Wu et al., the synthesis of 2-substituted benzoxazole acetic acid derivatives demonstrated significant cytotoxicity against cancer cells, indicating the potential of this compound as a lead compound for drug development .
Material Science
The compound's unique properties make it suitable for applications in material science:
- Polymer Chemistry : Benzoxazole derivatives are incorporated into polymers to enhance thermal stability and mechanical properties.
Research Insights
Recent research indicates that integrating benzoxazole units into polymer matrices can improve their resistance to thermal degradation and enhance their mechanical strength .
Data Table: Applications Summary
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Synthetic Chemistry | Intermediate for benzoxazole synthesis | Enhanced yields using nanocatalysts |
| Pharmaceuticals | Anticancer agents | Significant cytotoxicity against cancer cells |
| Material Science | Polymer enhancement | Improved thermal stability and mechanical strength |
Mechanism of Action
The mechanism by which isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Ethyl (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
- Core Structure : Shares the 5-methyl-2-oxo-benzoxazole backbone with the target compound.
- Ester Group : Ethyl ester (vs. isopropyl in the target compound).
- Key Properties :
- Synthesis : Likely follows similar pathways to the isopropyl variant, involving esterification of the corresponding acetic acid derivative.
(6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid ()
- Core Structure : Benzoxazol-2-one with a chlorine substituent at the 6-position.
- Functional Group : Carboxylic acid (vs. ester in the target compound).
- Key Properties :
- Applications : Carboxylic acid derivatives are often intermediates for ester or amide prodrugs.
Ethyl 2-((5-(3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate ()
- Core Structure: Triazole-thioacetate hybrid with a benzoisoquinolinone moiety.
- Functional Group : Ethyl ester with a sulfur-linked triazole group.
- Key Properties :
Physicochemical Properties
*Estimated based on structural analogs. †Predicted using fragment-based methods (e.g., ester vs. acid). ‡Assumed similar to ethyl analog due to shared ester functionality.
Biological Activity
Isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (CAS No. 638141-90-9) is a compound belonging to the benzoxazole family, which is known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
- Molecular Formula : C13H15NO4
- Molecular Weight : 249.2625 g/mol
- Structure : The compound features a benzoxazole ring fused with an acetyl group, contributing to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzoxazole derivatives. This compound has shown promising activity against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development in treating infections.
Anticancer Activity
Benzoxazole derivatives have been extensively studied for their anticancer properties. This compound has demonstrated cytotoxic effects in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10 | Induction of apoptosis through caspase activation |
| MCF-7 (breast cancer) | 15 | Inhibition of cell proliferation via cell cycle arrest |
| A549 (lung cancer) | 20 | Disruption of mitochondrial function |
The compound's ability to induce apoptosis and inhibit cell proliferation suggests its potential as an anticancer agent.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The radical scavenging activity of this compound was evaluated using the DPPH assay.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 75 |
At a concentration of 100 µg/mL, the compound exhibited a significant inhibition rate of 75%, indicating strong antioxidant potential.
Case Studies
- Study on Antimicrobial Effects : A recent study evaluated various benzoxazole derivatives, including this compound, against clinical isolates of bacteria and fungi. The results confirmed its efficacy and suggested further exploration in drug formulation for infectious diseases .
- Cytotoxicity Assessment in Cancer Cells : In vitro studies conducted on several cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways .
Q & A
Q. What are the established synthetic routes for isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate, and how can reaction conditions be optimized?
The compound is synthesized via cyclocondensation reactions. A representative method involves refluxing methyl-3-amino-4-hydroxybenzoate with an aryl acid (e.g., acetic acid derivatives) for 15 hours, followed by cooling and isolation via ice-water precipitation . Optimization may include adjusting solvent systems (e.g., ethanol/water mixtures), reaction times, and stoichiometric ratios of reagents. Monitoring reaction progress via TLC (e.g., Chloroform:Methanol 7:3) ensures intermediate purity . Yield improvements (e.g., 73% in ethanol/water systems) can be achieved through controlled acidification (1 N HCl) and recrystallization .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
Key methods include:
- HPLC : Purity assessment and quantification of reaction products .
- FTIR : Identification of functional groups (e.g., ester C=O at ~1700 cm⁻¹, benzoxazole C=N at ~1600 cm⁻¹) .
- X-ray crystallography : Structural elucidation via refinement of H-atom placement and unit-cell parameters .
- TLC : Monitoring reaction progress with appropriate mobile phases .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s reactivity or biological activity?
Substituents on the benzoxazole core (e.g., methyl groups at position 5) alter electronic and steric properties, impacting reactivity. For example:
- Electron-withdrawing groups (e.g., acetyloxy) enhance electrophilic substitution in downstream reactions .
- Modifications at the isopropyl ester moiety can affect hydrolysis kinetics or binding affinity in biological assays . Comparative studies using analogs (e.g., ethyl vs. isopropyl esters) are critical for structure-activity relationship (SAR) analysis .
Q. What mechanistic insights exist for key reactions involving this compound, such as cyclization or hydrolysis?
- Cyclization : The formation of the benzoxazole ring proceeds via acid-catalyzed dehydration of intermediates like methyl-3-amino-4-hydroxybenzoate, with aryl acids acting as cyclizing agents .
- Hydrolysis : Ester hydrolysis under basic conditions (e.g., NaOH) follows nucleophilic acyl substitution, yielding carboxylic acid derivatives. Acidic workup (HCl) precipitates products . Computational modeling (DFT) can further elucidate transition states and energy barriers.
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?
Methodological variations (e.g., solvent polarity, catalyst presence) often explain yield discrepancies. For example:
Q. What strategies are effective for evaluating the compound’s bioactivity in academic research?
- In vitro assays : Screen for antimicrobial or enzyme inhibitory activity using derivatives (e.g., thiazolidinone analogs) .
- Metabolic stability : Assess ester hydrolysis rates in simulated physiological conditions (pH 7.4 buffer, 37°C) .
- Molecular docking : Predict binding modes with target proteins (e.g., cyclooxygenase) using computational tools .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
